molecular formula C12H10O2 B073920 2-Methyl-1-naphthoic acid CAS No. 1575-96-8

2-Methyl-1-naphthoic acid

Cat. No. B073920
CAS RN: 1575-96-8
M. Wt: 186.21 g/mol
InChI Key: ZSPDYGICHBLYSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of multisubstituted 1-naphthoic acids, including 2-Methyl-1-naphthoic acid, can be efficiently achieved via Ru-catalyzed C-H activation and double alkyne annulation under air, utilizing atmospheric oxygen as the sole oxidant. This method demonstrates high atom and step economies, facilitating the conversion of products into diverse polycyclic molecules (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-naphthoic acid and 2-naphthoic acid has been studied to determine the degree of disorder in the carboxylic acid groups. 1-Naphthoic acid displays complete order with specific bond lengths and angles, while 2-naphthoic acid shows significant disorder, particularly in the carboxylic acid group. The acid molecules form cyclic dimers about inversion centers, contributing to the stability of the structure (Fitzgerald & Gerkin, 1993).

Chemical Reactions and Properties

2-Methyl-1,4-naphthoquinone, a derivative of 2-Methyl-1-naphthoic acid, can be synthesized through a series of steps starting from 2-naphthoic acid. This process involves methylation, oxidation, and reduction reactions, highlighting the chemical versatility of the naphthoic acid derivatives (Phillips et al., 1952).

Physical Properties Analysis

The study of luminescence properties of naphthoic acids, including 1-naphthoic acid and 2-naphthoic acid, in different polymeric systems has revealed significant insights into their room temperature phosphorescence and fluorescence characteristics. These properties are influenced by the nature of the polymer, indicating the potential for diverse applications in material science (Gahlaut et al., 2013).

Scientific Research Applications

  • Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons : Research indicates that 2-Methyl-1-naphthoic acid is involved in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon, by sulfate-reducing bacteria. This compound is a central metabolite in this process, suggesting its role in environmental bioremediation and microbial metabolism of hydrocarbons (Meckenstock, Safinowski, & Griebler, 2004).

  • Luminescence Characteristics in Polymers : A study on the luminescence properties of 1-naphthoic acid and 2-naphthoic acid in various polymeric systems found that these compounds exhibit distinct luminescence behaviors, which are influenced by the type of polymer and the nature of hydrogen bonding. This suggests potential applications in materials science, particularly in the development of luminescent materials (Gahlaut et al., 2013).

  • Transformation by Cunninghamella elegans : Research has shown that Cunninghamella elegans, a type of fungus, can metabolize 2-methylnaphthalene, leading to the formation of various compounds including 2-naphthoic acid. This transformation process highlights the potential use of microorganisms in the degradation or modification of complex organic compounds (Cerniglia, Lambert, Miller, & Freeman, 1984).

  • Biomarkers for Monitoring Biodegradation : Metabolic biomarkers, including 2-naphthoic acid, have been identified for monitoring the anaerobic biodegradation of naphthalene in situ. The presence of these biomarkers in groundwater samples from contaminated sites confirms the active biodegradation pathways (Phelps, Battistelli, & Young, 2002).

  • Enzymatic Synthesis in Antibiotic Production : 2-Methyl-1-naphthoic acid is structurally related to naphthoic acids synthesized by specific enzymes in the production of certain antibiotics. An example is the synthesis of the naphthoic acid moiety in neocarzinostatin, an antitumor antibiotic, by an iterative type I polyketide synthase (Sthapit et al., 2004).

Safety And Hazards

When handling 2-Methyl-1-naphthoic acid, it is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of inhalation, it is recommended to move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDYGICHBLYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166274
Record name 2-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-naphthoic acid

CAS RN

1575-96-8
Record name 2-Methyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
PH Chen, DC Kleinfelter - The Journal of Organic Chemistry, 1973 - ACS Publications
… A comparison of the fragmentationpattern of the 8methyl acid 5 with its isomeric 2-methyl-1-naphthoic acid is not possible owing to theunavailability of the latter compound. …
Number of citations: 7 pubs.acs.org
AM FUSCO - 1964 - search.proquest.com
… dioxide to give an 88% yield of 2-methyl-1-naphthoic acid tarr)." Treatment of XLIII with thionyl chloride gave an 86% yield of 2- … Beader by treating 2-methyl-1-naphthoic acid …
Number of citations: 2 search.proquest.com
YH Lui, SP McGlynn - Journal of Molecular Spectroscopy, 1974 - Elsevier
The absorption and emission spectra of 1- and 2-naphthoic acids and a number of their derivatives have been investigated. The S 1 , T 1 , and S 0 energy levels of solvent H-bonded …
Number of citations: 21 www.sciencedirect.com
R Adams, LO Binder - Journal of the American Chemical Society, 1941 - ACS Publications
… This was converted to the corresponding Grignard reagent and carbonated to give 2-methyl-1-naphthoic acid (VI). Formation of the acid chloride (VII) and treatment with an appropriate …
Number of citations: 51 pubs.acs.org
M Crawford, JH Magill - Transactions of the Faraday Society, 1955 - pubs.rsc.org
… 2-Methyl-1-naphthoic acid, prepared according to Adams and Binder,3 after three recrystallizations from petroleum ether (bp 100-120" C) and sublimation had a mp of 126-1265' C. 2 : …
Number of citations: 1 pubs.rsc.org
LY Garcia-Chavez, B Schuur, AB de Haan - The Journal of Chemical …, 2012 - Elsevier
… In a 100 cm 3 round bottom flask equipped with a reflux condenser and magnetic stirrer, 0.015 moles (2.75 g) of 2-methyl-1-naphthoic acid were added slowly to 0.015 moles (7.25 g) of …
Number of citations: 26 www.sciencedirect.com
YL Feng, JP Nandy, Y Hou, F Breton, B Lau, J Zhang… - 2012 - scirp.org
… Nor was the retention time of 2-methyl-1-naphthoic acid or 4-methyl-1-naphthoic acid. The other possible structure for peak 9 could be naphthalenic acid methyl ester; this has yet to be …
Number of citations: 9 www.scirp.org
H Çetinkaya, MS Yıldız, M Kutluer, A Alkan, HO Otaş… - Bioorganic …, 2020 - Elsevier
… In this work, 2′-alkoxymethyl substituted klavuzon derivatives were prepared starting from 2-methyl-1-naphthoic acid in eight steps. Anticancer potencies of the synthesized …
Number of citations: 1 www.sciencedirect.com
LY Garcia-Chavez, M Shazad, B Schuur… - The Journal of Chemical …, 2012 - Elsevier
… materials for synthesis of the IL tetraoctylammonium 2-methyl-1-naphthoate [TOA MNaph] were tetraoctylammonium hydroxide (20% in methanol) and 2-methyl-1-naphthoic acid (purity …
Number of citations: 30 www.sciencedirect.com
MS Newman, B Dhawan, A Tuncay - The Journal of Organic …, 1976 - ACS Publications
… This material is converted via the Grignard reagent into 2-methyl1-naphthoic acid(3), shown to be almost pure by subjecting to acid-catalyzed esterification. Acids other than 3 are ester…
Number of citations: 6 pubs.acs.org

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